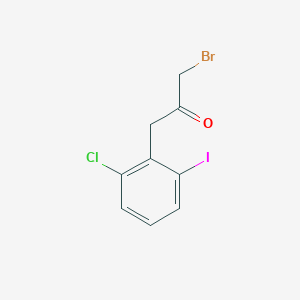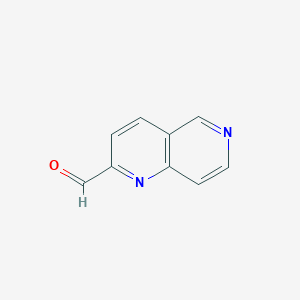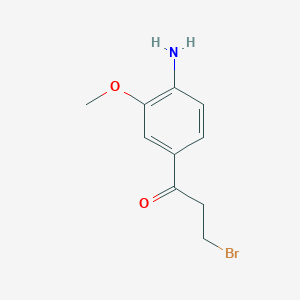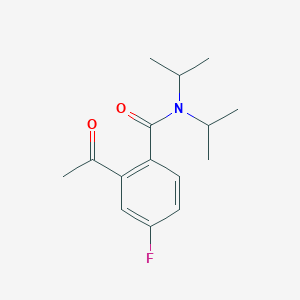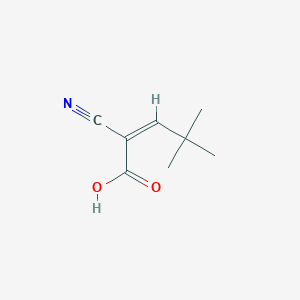
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid is an organic compound with a unique structure characterized by a cyano group and a double bond in the (Z)-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-4,4-dimethylpent-2-enoic acid typically involves the reaction of 4,4-dimethylpent-2-enoic acid with a cyanating agent under specific conditions. One common method is the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the (Z)-configuration of the double bond is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (Z)-2-cyano-4,4-dimethylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-2-cyano-4,4-dimethylpent-2-enoic acid: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4,4-dimethylpent-2-enoic acid: Lacks the cyano group, making it less reactive in certain types of reactions.
2-cyano-3,3-dimethylbut-2-enoic acid: A similar compound with a different carbon backbone.
Uniqueness
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and structurally similar compounds.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4- |
InChIキー |
NJCRQFJRXAZYEJ-XQRVVYSFSA-N |
異性体SMILES |
CC(C)(C)/C=C(/C#N)\C(=O)O |
正規SMILES |
CC(C)(C)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


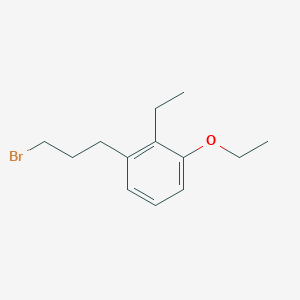
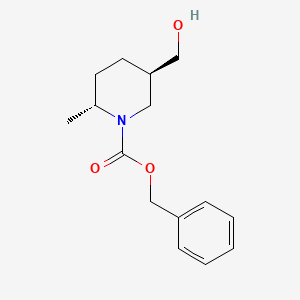
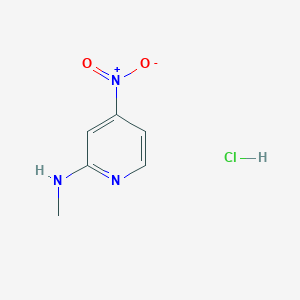
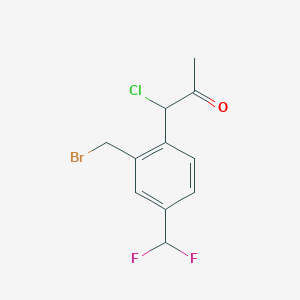

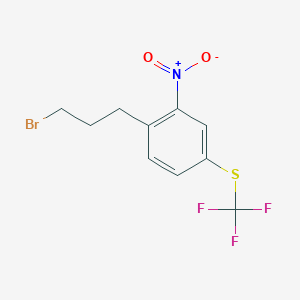
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)

